Gallium sulfide (GaS)

Thermal stability High-temperature electronics Thermogravimetric analysis

Gallium sulfide (GaS) is a layered III-VI semiconductor with a wide band gap (2.35–3.05 eV) and exceptional thermal stability (up to 722°C). Unlike GaSe and GaTe, GaS offers superior air stability, resisting oxidation and eliminating the need for costly hermetic packaging in flexible electronics, wearable sensors, and disposable optoelectronics. Its giant nonlinear absorption (β = -91.0 × 10³ cm/GW) and high second-order susceptibility (χ² = 47.98 pm/V) make it a leading candidate for saturable absorbers and frequency doublers in integrated photonics. For UV-visible photodetectors in high-temperature aerospace or industrial monitoring, GaS delivers responsivities up to 1730 A/W with <9 μs response times. Choose GaS for performance-critical applications where generic substitution is impossible.

Molecular Formula Ga2S3
Molecular Weight 235.6 g/mol
CAS No. 12024-10-1
Cat. No. B1585179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium sulfide (GaS)
CAS12024-10-1
Molecular FormulaGa2S3
Molecular Weight235.6 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Ga+3].[Ga+3]
InChIInChI=1S/2Ga.3S/q2*+3;3*-2
InChIKeyBVSHTEBQPBBCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Sulfide (GaS) CAS 12024-10-1: Technical Profile for Procurement and Research Selection


Gallium sulfide (GaS) is a layered III-VI semiconductor that crystallizes in a hexagonal structure with unit cell parameters a = b = 3.626 Å and c = 17.425 Å, exhibiting strong anisotropic physical properties characteristic of metal chalcogenides [1]. GaS possesses an indirect band gap of approximately 2.5 eV at room temperature, which increases to 2.35–3.05 eV when scaled from bulk to monolayer dimensions due to quantum confinement effects [2]. The compound is typically synthesized as a yellow layered crystal with a melting point of 970±3 °C and density of 3.75 g/cm³, exhibiting stability toward water and resistance to most acids .

Why Gallium Sulfide (GaS) Cannot Be Substituted with Other Layered III-VI Chalcogenides


The gallium monochalcogenide family—GaS, GaSe, and GaTe—exhibits dramatically divergent properties driven by the chalcogen atom, making generic substitution impossible for performance-critical applications. Moving from S to Se to Te progressively reduces the optical band gap (GaS: ~2.5 eV; GaSe: ~2.0 eV; GaTe: ~1.7 eV), alters the refractive index, and most critically, reduces environmental stability by orders of magnitude [1]. Specifically, GaS demonstrates substantially superior air stability compared to GaSe, with GaTe being the least stable of the three [2]. Furthermore, GaS exhibits a fundamentally different crystal structure and electronic band dispersion compared to transition metal dichalcogenides (TMDs) such as MoS₂ or WS₂, occupying a unique band gap range not covered by other 2D materials [3].

Gallium Sulfide (GaS) Technical Specifications: Quantitative Comparative Evidence


Thermal Stability: GaS Maintains Structural Integrity Beyond 700 °C

GaS exhibits thermal stability up to 722 °C under TGA conditions, with the major decomposition event (significant weight loss) occurring only above 786 °C, and a calculated activation energy of 257 kJ/mol for the key decomposition process between 722 and 786 °C [1]. In contrast, GaSe decomposes at substantially lower temperatures and demonstrates significantly greater environmental sensitivity, while GaTe is the least thermally robust of the family [2]. This high-temperature resilience distinguishes GaS for applications where GaSe and GaTe would degrade or fail.

Thermal stability High-temperature electronics Thermogravimetric analysis

Environmental Stability: GaS Superior to GaSe and GaTe Against Air Degradation

A direct comparative study of nanometer-thick films of GaS, GaSe, and GaTe established a clear trend of decreasing air stability from sulfide to selenide to telluride [1]. GaS demonstrates the highest resistance to oxidation and environmental degradation among the three gallium monochalcogenides. This is a critical selection criterion for devices intended for ambient operation without encapsulation; GaSe devices typically require passivation to prevent performance degradation, whereas GaS offers greater intrinsic robustness.

Air stability Oxidation resistance Gallium chalcogenides

Optical Band Gap: GaS Enables UV-Visible Optoelectronics Where GaSe and GaTe Fall Short

GaS possesses a band gap of approximately 2.5 eV (bulk) that increases to 2.35–3.05 eV in few-layer to monolayer regimes due to quantum confinement [1]. This is significantly wider than GaSe (~2.0 eV) and GaTe (~1.7 eV) [2]. The wider band gap of GaS positions it uniquely for UV and blue spectral region detection and emission, whereas GaSe is better suited for visible wavelengths and GaTe for near-infrared applications. Furthermore, the band gap of GaS occupies a range not covered by common TMDs such as MoS₂, making it a complementary material for broad-spectrum device architectures.

Optical band gap UV photodetection Wide-bandgap semiconductor

Photodetector Responsivity and Speed: GaS Achieves 1730 A/W and <9 μs Response

A suspended few-layer GaS photodetector achieved a maximum responsivity of ~1730 A/W at 405 nm with a response speed <9 μs across a wide UV-visible spectral range (300–628 nm) [1]. This performance exceeds that of most contemporary 2D material-based photodetectors. In comparison, an ALD-deposited GaS photodetector exhibited p-type transport with a mobility of 7.71 × 10⁻¹ cm² V⁻¹ s⁻¹ and responsivity of 547 A W⁻¹ [2]. The suspended architecture demonstrates that GaS can simultaneously achieve high responsivity and fast response, addressing a key trade-off that limits other 2D materials.

Photodetector Responsivity Response time

Nonlinear Optical Performance: GaS Exhibits High Second-Order Susceptibility and Saturable Absorption

2D GaS demonstrates exceptional nonlinear optical properties: a second-order susceptibility (χ²) of 47.98 pm/V for three-layer GaS, indicating highly efficient second-harmonic generation (SHG) [1]. The material also exhibits giant saturable absorption with maximum nonlinear absorption coefficients (β) of -9.3 × 10³, -91.0 × 10³, and -6.05 × 10³ cm/GW at 800, 1066, and 1560 nm respectively, and modulation depths of 24.4%, 35.3%, and 29.1% [2]. These values position GaS as a competitive nonlinear optical material across visible to near-infrared wavelengths, comparable to or exceeding many established NLO materials.

Nonlinear optics Second-harmonic generation Saturable absorption

Rhombohedral GaS Polymorph: Direct Band Gap of 2.55 eV with Near-Blue Emission

While bulk GaS is typically an indirect-band-gap semiconductor (~2.5 eV), the rhombohedral GaS polymorph grown via CVD on sapphire exhibits a direct band gap of 2.55 eV and near-blue light emission at room temperature [1]. This direct-band-gap behavior is a critical differentiator from the standard hexagonal β-GaS phase, enabling efficient radiative recombination for light-emitting devices. The ability to tune GaS between indirect and direct band gap via polymorph engineering provides a unique advantage not readily available in GaSe or GaTe.

Polymorph Direct band gap Blue emission

Gallium Sulfide (GaS): Research and Industrial Application Scenarios Informed by Quantitative Evidence


UV and Blue-Region Photodetectors for High-Temperature Environments

GaS-based photodetectors are optimally suited for UV-visible light detection in high-temperature environments (e.g., aerospace sensors, industrial monitoring) due to two validated properties: (1) thermal stability up to 722 °C with decomposition activation energy of 257 kJ/mol [1], and (2) a wide band gap (2.35–3.05 eV) that enables UV selectivity [2]. Suspended GaS photodetectors achieve responsivities up to 1730 A/W and response times <9 μs, making them competitive with commercial photodetectors while offering thermal resilience [3].

Air-Stable 2D Optoelectronic Devices Requiring Minimal Encapsulation

For flexible electronics, wearable sensors, and disposable optoelectronic components where hermetic packaging is cost-prohibitive, GaS offers a decisive advantage. Direct comparative studies confirm that GaS possesses the highest air stability among GaS, GaSe, and GaTe, resisting oxidation more effectively than its Se and Te analogs [4]. This intrinsic robustness reduces or eliminates the need for complex passivation layers, streamlining device fabrication and lowering production costs.

Nonlinear Optical Elements for Pulsed Laser Systems and Frequency Conversion

GaS is a strong candidate for saturable absorbers in mode-locked lasers and for second-harmonic generation (SHG) frequency doublers. The material exhibits giant nonlinear absorption coefficients (e.g., β = -91.0 × 10³ cm/GW at 1066 nm) and modulation depths up to 35.3%, enabling efficient Q-switching and mode-locking [5]. The second-order susceptibility (χ²) of 47.98 pm/V for three-layer GaS supports efficient SHG, positioning GaS as a viable alternative to established NLO crystals in integrated photonic circuits [6].

Blue and Near-UV Light-Emitting Diodes via Polymorph Engineering

The rhombohedral GaS polymorph grown via CVD on sapphire exhibits a direct band gap of 2.55 eV with near-blue emission at room temperature [7]. This enables the fabrication of GaS-based LEDs and laser diodes that circumvent the radiative recombination inefficiency of indirect-gap hexagonal GaS. This application scenario leverages the unique polymorphic flexibility of GaS to achieve efficient light emission in spectral regions where GaSe and GaTe cannot operate.

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